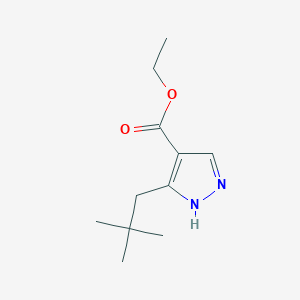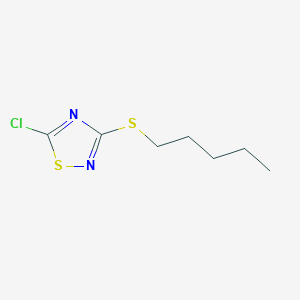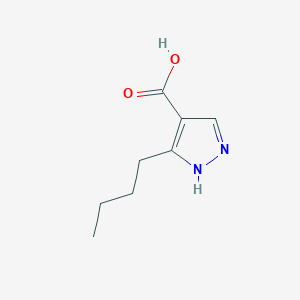
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate” is an ester derived from a pyrazole carboxylic acid. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The “5-(2,2-dimethylpropyl)” indicates a substitution at the 5th position of the pyrazole ring with a 2,2-dimethylpropyl group . The “ethyl … carboxylate” part suggests an ester functional group, which typically results from the condensation of a carboxylic acid and an alcohol (in this case, ethyl alcohol).
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, the 2,2-dimethylpropyl group attached at the 5th position, and the ethyl ester group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the ester group and possibly the pyrazole ring. Ester groups can undergo hydrolysis, aminolysis, and reduction reactions, among others . Pyrazole rings can participate in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group might influence its solubility in different solvents . The pyrazole ring might contribute to its acidity or basicity .Aplicaciones Científicas De Investigación
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of other pyrazole derivatives. This compound has also been used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of various organic compounds, such as esters, amides, and nitriles.
Mecanismo De Acción
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is an organic compound that has been studied extensively in terms of its structure and reactivity. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one carbon atom. The nitrogen atoms are connected to the carbon atom through single bonds, while the other two carbon atoms are connected to the nitrogen atoms through double bonds. The reactivity of this compound is determined by the presence of the double bonds and the presence of the nitrogen atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may be toxic to certain organisms. For example, this compound has been shown to be toxic to the bacterium Escherichia coli. Additionally, this compound has been shown to inhibit the growth of yeast cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate has several advantages and limitations when used in lab experiments. One advantage is that this compound is relatively inexpensive and readily available. Additionally, this compound is relatively stable and has a relatively low toxicity. However, this compound is not suitable for use in certain types of experiments due to its reactivity and toxicity.
Direcciones Futuras
The use of Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate in scientific research is still in its early stages. There are several possible future directions for the use of this compound in research. These include further studies into the structure and reactivity of this compound, as well as its use in the synthesis of various pharmaceuticals and agrochemicals. Additionally, further research into the biochemical and physiological effects of this compound is needed. Finally, further research into the potential toxicity of this compound is also needed.
Métodos De Síntesis
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is synthesized by a two-step process. The first step involves the reaction of ethyl-2-methylpropionate with hydrazine to produce this compound. The second step involves the reaction of this compound with sodium hydroxide to produce the desired product. The reaction can be carried out in a variety of solvents, including water, ethanol, and methanol.
Propiedades
IUPAC Name |
ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)8-7-12-13-9(8)6-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIUZAICHDRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)


![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)